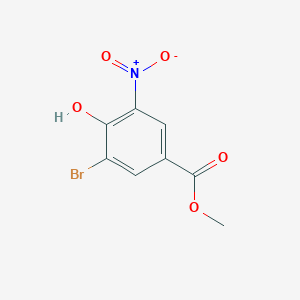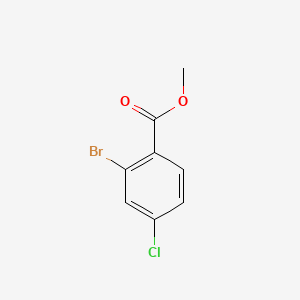
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Übersicht
Beschreibung
“Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO5 . It is a specialty product used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 1 aromatic hydroxyl .Wissenschaftliche Forschungsanwendungen
Preparation and Derivatives
- Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a derivative of 4-hydroxybenzoic acid. The preparation of such derivatives, including those with bromo-, nitro-, and amino- substitution products, has been extensively studied. These preparations involve various methods and conditions to achieve the desired compound (Cavill, 1945).
Electrophilic Substitution Reactions
- The compound is involved in electrophilic substitution reactions, as seen in studies of similar compounds like 4-hydroxybenzo[b]thiophen. These reactions include formylation, bromination, nitration, and more, leading to various substituted products (Clarke, Scrowston, & Sutton, 1973).
Crystal Structures and Physical Properties
- Studies have been conducted on the crystal structures and physicochemical properties of complexes containing similar compounds like 3-nitro-4-hydroxybenzoic acid. These studies are crucial for understanding the material properties and potential applications of these complexes, such as in anticonvulsant activities (D'angelo et al., 2008).
Bromination and Nitration Studies
- The bromination and nitration of derivatives of 4-hydroxybenzoic acid, including methyl 3-bromo-4-hydroxy-5-nitrobenzoate, have been a focus of research. These studies help in understanding the reactivity and potential modifications of the compound for various applications (Grinev et al., 1971).
Role in Herbicide Resistance
- In the field of agricultural science, derivatives of hydroxybenzonitriles, similar to methyl 3-bromo-4-hydroxy-5-nitrobenzoate, have been studied for their role in herbicide resistance. Transgenic plants expressing specific detoxification genes for such compounds demonstrate resistance to herbicides (Stalker, Mcbride, & Malyj, 1988).
Novel Compound Synthesis
- Research has been conducted on the synthesis of novel compounds starting from similar nitrobenzoic esters. This includes exploring various reaction conditions and optimization processes, which can be applied to the synthesis of methyl 3-bromo-4-hydroxy-5-nitrobenzoate derivatives (Yin Dulin, 2007).
Fluorescence Properties
- The fluorescence properties of related compounds, such as dinuclear complexes involving bromo and nitro substituents, have been studied. These properties can be crucial for applications in sensing, imaging, and other areas where fluorescent properties are essential (Ji Chang–you, 2012).
Corrosion Inhibition
- Heterocyclic compounds based on hydroxyquinoline, with substitutions similar to methyl 3-bromo-4-hydroxy-5-nitrobenzoate, have been synthesized and studied for their role as corrosion inhibitors. This highlights the potential use of such compounds in protecting materials from corrosion (Rbaa et al., 2019).
Safety and Hazards
“Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQBMGIVJNPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566568 | |
| Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
CAS RN |
40258-72-8 | |
| Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)










